molecular formula C9H7NO3 B1599937 3-(4-Nitrophenyl)prop-2-yn-1-ol CAS No. 61266-32-8

3-(4-Nitrophenyl)prop-2-yn-1-ol

Cat. No. B1599937
CAS RN: 61266-32-8
M. Wt: 177.16 g/mol
InChI Key: IVTAMNNBGCKOBI-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)prop-2-yn-1-ol is a chemical compound with the molecular formula C9H7NO3 . It has an average mass of 177.157 Da and a monoisotopic mass of 177.042587 Da .


Synthesis Analysis

The synthesis of 3-(4-Nitrophenyl)prop-2-yn-1-ol involves several steps. The process includes the use of 1-Iodo-4-nitrobenzene and Propargyl alcohol as precursors . The synthesis process has been documented in various literature sources .


Molecular Structure Analysis

The molecular structure of 3-(4-Nitrophenyl)prop-2-yn-1-ol consists of a nitrophenyl group attached to a propynol group . The exact mass of the molecule is 177.042587 .


Chemical Reactions Analysis

The chemical reactions involving 3-(4-Nitrophenyl)prop-2-yn-1-ol are complex and can involve various other compounds. Detailed information about these reactions can be found in the referenced literature .


Physical And Chemical Properties Analysis

3-(4-Nitrophenyl)prop-2-yn-1-ol has a density of 1.3±0.1 g/cm3 . It has a boiling point of 339.9±27.0 °C at 760 mmHg . The flash point is 152.3±12.2 °C .

Scientific Research Applications

Corrosion Inhibition

3-(4-Nitrophenyl)prop-2-yn-1-ol demonstrates potential as a corrosion inhibitor. A study by Nam et al. (2016) investigated Yttrium 3-(4-nitrophenyl)-2-propenoate, a derivative of 3-(4-Nitrophenyl)prop-2-yn-1-ol, and found it effective against copper alloy corrosion in chloride solutions. The presence of this compound resulted in the formation of a protective film on the alloy, preventing corrosion (Nam et al., 2016).

Enzymatic Inhibition

Ricigliano and Penning (1990) explored the role of 3-(4-Nitrophenyl)prop-2-yn-1-ol in enzyme inhibition. They found that when oxidized by 3 alpha-hydroxysteroid dehydrogenase, it becomes an effective inhibitor, covalently modifying the enzyme's nucleotide-binding site (Ricigliano & Penning, 1990).

Polymerization and Material Science

Balcar et al. (1998) investigated the polymerization of Nitrophenyl and 3-Diethylaminophenyl Prop-2-yn-1-yl Ethers, including 2-, 3- and 4-Nitrophenyl prop-2-yn-1-yl ethers. These polymers, showing solubility in various solvents, are potentially useful in material science applications (Balcar et al., 1998).

Optical and Electrochemical Applications

Kumari et al. (2017) studied the effect of solvent polarity on photophysical properties of chalcone derivatives, including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one. These derivatives exhibit promising applications in optoelectronics due to their solvatochromic effects (Kumari et al., 2017).

Enantioselective Synthesis

A study by Borowiecki and Dranka (2019) focused on the enantioselective synthesis of homopropargyl alcohols using lipase-catalyzed transesterification, which includes derivatives of 3-(4-Nitrophenyl)prop-2-yn-1-ol. Such synthesis is significant in producing enantiomerically enriched compounds for various applications (Borowiecki & Dranka, 2019).

Safety And Hazards

Safety measures should be taken while handling 3-(4-Nitrophenyl)prop-2-yn-1-ol. Avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-(4-nitrophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTAMNNBGCKOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407670
Record name 3-(4-nitrophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenyl)prop-2-yn-1-ol

CAS RN

61266-32-8
Record name 3-(4-nitrophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8.55 g (0.15 mol) of propargyl alcohol and 152 ml (110 g, 1.09 mol) of triethylamine are added to a solution of 20.2 g (0.1 mol) of 4-bromonitrobenzene in 285 ml of acetonitrile. The reaction solution is heated to 100° C. 11.9 g (10 mmol) of Pd(Pph3)4 and 3.94 g (20 mmol) of copper (I) iodide are added. After 10 minutes the solvent is eliminated in vacuo and the residue taken up in ethyl acetate. It is washed with water and ammonia water, filtered through Celite and the solvent is eliminated in vacuo. The product is obtained by chromatography on silica gel (dichloromethane/methanol=10:1).
Quantity
8.55 g
Type
reactant
Reaction Step One
Quantity
152 mL
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
11.9 g
Type
catalyst
Reaction Step Three
Quantity
3.94 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
H Cao, H Jiang, G Yuan, Z Chen, C Qi… - … –A European Journal, 2010 - Wiley Online Library
The formation of carbon–carbon and carbon–oxygen bonds continues to be an active and challenging field of chemical research. Nanoparticle catalysis has attracted considerable …
S Aiken, GK Armitage, ODCC de Azevedo… - Dyes and …, 2022 - Elsevier
A series of photochromic 2,2,4,6-tetraaryl-2H-benzo[h]chromenes have been efficiently synthesised by two complementary strategies employing the condensation of 1,1,3-triarylprop-2-…
Number of citations: 2 www.sciencedirect.com
SA Savarimuthu, DGL Prakash, SA Thomas… - Organic & …, 2020 - pubs.rsc.org
DBU mediated 5-exo-dig cyclization of isothiocyanate and propargyl alcohol leading to valuable heterocyclic compounds has been accomplished. The different modes of nucleophilicity …
Number of citations: 11 pubs.rsc.org
S Ma, J Liu, S Li, B Chen, J Cheng… - Advanced Synthesis …, 2011 - Wiley Online Library
Oxidation of alcohols is a fundamental transformation related to our daily life. Traditional approaches with at least one stoichiometric amount of oxidants are expensive and cause …
Number of citations: 201 onlinelibrary.wiley.com
EV Tretyakov, AV Tkachev, TV Rybalova, YV Gatilov… - Tetrahedron, 2000 - Elsevier
Reaction of arylpropargyl aldehydes with 2,3-dihydroxylamino-2,3-dimethylbutane results in the formation of 2-(1-hydroxy-4,4,5,5-tetramethylimidazolidin-2-ylidene)-1-arylethanones in …
Number of citations: 37 www.sciencedirect.com
A Köllhofer, H Plenio - Advanced Synthesis & Catalysis, 2005 - Wiley Online Library
A mixture of Na 2 PdCl 4 , CuI and (t‐Bu) 3 PH + BF 4 − (molar ratio 4 : 3 : 8) dispersed in H 2 N(i‐Pr) 2 + Br − can be used as a “single source” precatalyst for the Sonogashira coupling …
Number of citations: 79 onlinelibrary.wiley.com
M Shankar, KCK Swamy - Organic & Biomolecular Chemistry, 2023 - pubs.rsc.org
Ru(II)-catalysed oxidative (4 + 2) annulation of chromene and coumarin-3-carboxylic acids with alkynes/propargylic alcohols via sp2 C–H bond activation is reported. While the reaction …
Number of citations: 5 pubs.rsc.org
A Nowak-Król, B Koszarna, SY Yoo… - The Journal of …, 2011 - ACS Publications
Efficient and convenient conditions for the preparation of trans-A 2 B 2 -porphyrins bearing two phenylethynyl moieties directly from phenylpropargyl aldehydes and dipyrromethanes of …
Number of citations: 25 pubs.acs.org
KYP Apperley - 2017 - ruor.uottawa.ca
Tissue transglutaminase (TG2) is a calcium-dependent enzyme that natively catalyses the formation of isopeptidic bonds between protein- or peptide-bound glutamine and lysine …
Number of citations: 1 ruor.uottawa.ca
JH Li, XD Zhang, YX Xie - Synthesis, 2005 - thieme-connect.com
An efficient and copper-free palladium-catalyzed Sonogashira cross-coupling reaction protocol is presented. In the presence of 3 mol% of Pd (OAc) 2 and 6 mol% of DABCO, cross-…
Number of citations: 61 www.thieme-connect.com

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